spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone
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Overview
Description
Spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopropane ring fused to an indene moiety, along with a triazole and pyrrolidine ring system. Such structures are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the indene and cyclopropane precursors, followed by their fusion through a cyclization reaction. The triazole and pyrrolidine rings are then introduced via nucleophilic substitution or cycloaddition reactions .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The specific conditions, such as temperature, pressure, and solvent choice, are fine-tuned based on the reactivity of the intermediates and the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Alkyl halides, amines, and other nucleophilic species
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions, potentially inhibiting or modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Spirocyclic 1,2,4-triazoles: These compounds share the triazole ring and spirocyclic structure, exhibiting similar biological activities.
Indene derivatives: Compounds with an indene moiety, which may have comparable chemical reactivity and applications.
Cyclopropane-containing molecules: These compounds are known for their strained ring systems and unique reactivity
Uniqueness
Spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone stands out due to its combination of a spirocyclic structure with a triazole and pyrrolidine ring system. This unique arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-yl-[3-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c23-17(22-8-6-13(10-22)16-19-11-20-21-16)15-9-18(15)7-5-12-3-1-2-4-14(12)18/h1-4,11,13,15H,5-10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFVHUMBZXGEFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NC=NN2)C(=O)C3CC34CCC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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